Dimethylzinnchlorid

Description

Structure

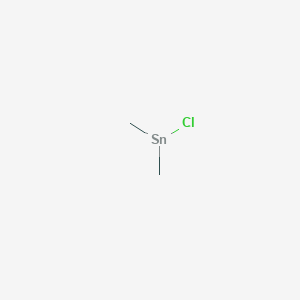

2D Structure

Properties

CAS No. |

41079-92-9 |

|---|---|

Molecular Formula |

C2H6ClSn |

Molecular Weight |

184.23 g/mol |

InChI |

InChI=1S/2CH3.ClH.Sn/h2*1H3;1H;/q;;;+1/p-1 |

InChI Key |

CZRDZAGTSCUWNG-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)Cl |

Origin of Product |

United States |

Einleitung Und Forschungskontext Von Dimethylzinnchlorid

Historical Development and Significance of Organotin Chemistry

The field of organotin chemistry, which studies compounds with tin-carbon bonds, has a rich history dating back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comlupinepublishers.comwikipedia.organjs.edu.iq A few years later, in 1852, Löwich reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com The development of Grignard reagents in the early 1900s significantly accelerated the field, providing a versatile method for creating tin-carbon bonds. wikipedia.organjs.edu.iq By 1935, several hundred publications on organotin chemistry had appeared, with notable contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A major turning point for organotin chemistry was the discovery of its industrial applications in the mid-20th century. lupinepublishers.comlupinepublishers.com Van der Kerk and his colleagues in the Netherlands played a pivotal role in this era, uncovering the use of organotin compounds as stabilizers for polyvinyl chloride (PVC), as well as their utility as agrochemicals, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com This led to a surge in research and commercial interest. lupinepublishers.com Organotin compounds are now recognized for having a broader range of technological and industrial applications than the organic compounds of any other metal. lupinepublishers.com

A key aspect of organotin chemistry is the ability of the tin atom to have a coordination number greater than four, a discovery made in the early 1960s. lupinepublishers.comlupinepublishers.com The first documented five-coordinate triorganotin halide complex was a trimethyltin (B158744) chloride pyridine (B92270) adduct, confirmed by X-ray crystallography. lupinepublishers.comlupinepublishers.com This expanded understanding of tin's coordination capabilities has been crucial for developing new compounds and applications.

Position of Dimethyltin (B1205294) Chloride within Organotin Compounds

Dimethyltin dichloride, with the chemical formula (CH₃)₂SnCl₂, is a prominent member of the organotin compound family. ontosight.ai Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom, namely mono-, di-, tri-, and tetraorganotins. anjs.edu.iq Dimethyltin dichloride falls into the category of diorganotin halides, which have the general formula R₂SnX₂.

Diorganotin compounds, such as dimethyltin dichloride, are particularly significant for their role as stabilizers for polymers like PVC. wikipedia.org They function by suppressing degradation through the removal of allylic chloride groups and by absorbing hydrogen chloride. wikipedia.org This application is substantial, consuming thousands of tons of tin annually. wikipedia.org

Industrially, the preparation of dimethyltin dichloride is often achieved through the direct reaction of metallic tin with methyl chloride in the presence of a catalyst. lupinepublishers.comlupinepublishers.com This direct synthesis is a commercially successful process. lupinepublishers.comlupinepublishers.com Alternatively, alkylation of tin tetrachloride (SnCl₄) with organo-magnesium or -aluminum compounds can produce alkyltin chlorides, including dimethyltin dichloride. lupinepublishers.comlupinepublishers.com

The structure of dimethyltin dichloride in the solid state is noteworthy. The tin atom's environment is distorted from a regular tetrahedral coordination towards an octahedral geometry due to intermolecular associations. rsc.org In solution, its properties can be studied using techniques like 119Sn NMR spectroscopy. lupinepublishers.com

Forschungsübersicht und aktuelle Relevanz von Dimethylzinnchlorid in der akademischen Chemie

Dimethyltin dichloride continues to be a subject of significant interest in academic and industrial research due to its versatile applications and intriguing chemical properties. Current research often focuses on its use as a precursor for the synthesis of other organotin compounds and as a catalyst in various chemical reactions. ontosight.aifishersci.ptgoogle.com

A major area of application for dimethyltin dichloride is in the production of methyltin heat stabilizers for PVC. google.comgoogle.com It is also employed as a catalyst for esterification reactions and in the production of tin dioxide layers on glass, a process known as chemical vapor deposition. fishersci.ptgoogle.com Furthermore, it serves as an intermediate in the synthesis of a wide array of other organotin compounds with applications in agriculture, construction, and electronics. ontosight.ai

Recent research has explored the use of dimethyltin dichloride in more specialized areas. For instance, it has been investigated as a catalyst for the regioselective protection of sugars, a crucial step in the synthesis of complex carbohydrates. acs.org There is also ongoing research into its potential biological activities, with some studies synthesizing and characterizing dimethyltin(IV) complexes with various ligands to evaluate their antimicrobial and antitumor properties. researchgate.nettandfonline.comresearchgate.netnih.gov The study of ionic organotin compounds derived from dimethyltin dichloride is a current area of focus due to their diverse molecular structures and potential applications in catalysis and medicine. researchgate.net

The development of analytical techniques to quantify dimethyltin dichloride in mixtures, such as Raman spectroscopy as an alternative to gas chromatography, is another active area of research, driven by the need for safer and more efficient quality control in industrial processes. azom.comazom.com

Forschungsfragen und Ziele der vorliegenden Arbeit

Building upon the established knowledge base, this work aims to further elucidate the chemical behavior and potential applications of dimethyltin dichloride. The primary research questions guiding this study are:

What are the key structural and spectroscopic characteristics of dimethyltin dichloride and its derivatives?

How can the synthesis of dimethyltin dichloride and its subsequent reactions be optimized for efficiency and selectivity?

What are the emerging applications of dimethyltin dichloride in materials science and catalysis?

What are the fundamental reaction mechanisms involving dimethyltin dichloride in the formation of new chemical entities?

The overarching goals of this research are:

To provide a comprehensive overview of the synthesis, structure, and reactivity of dimethyltin dichloride.

To explore its catalytic activity in novel organic transformations.

To investigate its role as a precursor in the synthesis of advanced materials with tailored properties.

To contribute to a deeper understanding of the structure-property relationships in diorganotin compounds.

This investigation will rely on a combination of synthetic chemistry, spectroscopic analysis, and structural determination to address these questions and achieve the stated goals.

Table of Compound Properties

| Property | Value | Source |

| Chemical Formula | C₂H₆Cl₂Sn | fishersci.ptscbt.com |

| Molecular Weight | 219.68 g/mol | fishersci.ptnih.gov |

| Appearance | White crystalline powder/solid | nih.govchemicalbook.com |

| Melting Point | 101-106 °C | americanelements.com |

| Boiling Point | 185-190 °C | fishersci.pt |

| Solubility in Water | Slightly soluble (20 g/L at 20°C) | fishersci.ptchemicalbook.com |

| Solubility in other solvents | Soluble in methanol (B129727) (0.1 g/ml), chloroform, dichloromethane, and toluene | ontosight.aifishersci.pt |

| IUPAC Name | dichloro(dimethyl)stannane | fishersci.ptnih.gov |

| CAS Number | 753-73-1 | fishersci.ptscbt.com |

Synthesemethoden Und Präparation Von Dimethylzinnchlorid

Direct Synthesis Routes to Dimethyltin (B1205294) Dichloride

The direct synthesis, often referred to as the Rochow process by analogy with organosilane synthesis, involves the direct reaction of metallic tin with an alkyl halide. This method is a cornerstone of industrial organotin production.

Sn + 2 CH₃Cl → (CH₃)₂SnCl₂

Without a catalyst, this reaction is generally not efficient. google.com The process often yields a mixture of methyltin chlorides, including monomethyltin trichloride (B1173362) (CH₃SnCl₃), trimethyltin (B158744) chloride ((CH₃)₃SnCl), and the desired dimethyltin dichloride ((CH₃)₂SnCl₂). patsnap.com Separation of these products is then achieved through distillation. google.com To improve the reaction medium and dissolve the methyl chloride, dimethyltin dichloride itself is sometimes added at the beginning of the process. google.com

Catalysts are crucial for the direct synthesis of dimethyltin dichloride, enhancing reaction rates and improving the yield of the desired product. A variety of catalyst systems have been developed and patented for this purpose.

One effective catalyst system involves the use of a trihydrocarbyl phosphine (B1218219) or a trihydrocarbyl amine in combination with tin tetrachloride. google.com This system allows the reaction to proceed at temperatures between 65°C and 230°C, yielding pure dimethyltin dichloride with minimal formation of the highly toxic trimethyltin chloride. google.com Another class of catalysts includes lower trialkyl amines, such as trimethylamine, which are cost-effective and can be discarded after use. google.com Tetraalkyl ammonium (B1175870) chlorides (R₄NCl) and tetraalkyl ammonium trichlorostannites (R₄NSnCl₃) are also effective. google.com

Complexes formed from alkylphosphines or alkylphosphonium chlorides with tin tetrachloride have also been shown to be excellent catalysts, particularly when the reaction is carried out in the presence of sulfone or carbonate solvents. google.com The table below summarizes various catalysts and reaction conditions found in patent literature.

| Catalyst System | Temperature (°C) | Pressure | Key Features |

| Tin tetrachloride and Tributylamine/Methyl tributyl phosphonium (B103445) chloride | 65-230 | Atmospheric or elevated | High yield of pure product, little to no trimethyltin chloride. google.com |

| Trialkyl amine (e.g., Trimethylamine) | 150-230 | At least 150 psig | Inexpensive catalyst, reaction rate doubles with every 20°C increase. google.com |

| Alkylphosphines/Alkylphosphonium chlorides and Tin tetrachloride | 100-300 | 0-150 atm | Good yields, can be used with sulfone or carbonate solvents. google.com |

| Dimethyl sulfoxide (B87167) and Tin tetrachloride | 175-215 | 0.5-1.5 MPa | High-pressure, one-step catalytic synthesis with short reaction times. patsnap.comgoogle.com |

This table presents a summary of catalyst systems and conditions for the direct synthesis of dimethyltin dichloride based on patent information.

Synthesis of Dimethyltin Dichloride Precursors and Derivatives

Besides the direct synthesis, dimethyltin dichloride can be obtained from other organotin compounds through reactions that rearrange or transfer alkyl groups.

The Grignard reaction provides a versatile route to form carbon-tin bonds. For the synthesis of organotin compounds, a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), is reacted with tin tetrachloride (SnCl₄). This reaction typically produces a fully alkylated tin compound, in this case, tetramethyltin (B1198279) ((CH₃)₄Sn). wikipedia.org

SnCl₄ + 4 CH₃MgI → (CH₃)₄Sn + 4 MgICl wikipedia.org

While this reaction does not directly yield dimethyltin dichloride, the resulting tetramethyltin is a crucial precursor for its synthesis via redistribution reactions. wikipedia.orguu.nl The Grignard reaction itself must be conducted under anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran, as Grignard reagents are sensitive to protic solvents. wikipedia.org

Redistribution reactions, particularly the Kocheshkov reaction, are a fundamental method for preparing various organotin halides from their tetraalkylated precursors. wikipedia.org To produce dimethyltin dichloride, tetramethyltin is reacted with tin tetrachloride. The stoichiometry of the reactants determines the primary product. The reaction to form dimethyltin dichloride is as follows:

(CH₃)₄Sn + SnCl₄ → 2 (CH₃)₂SnCl₂

This reaction is typically carried out by heating the reactants together. wikipedia.org By carefully controlling the molar ratio of tetramethyltin to tin tetrachloride, the synthesis can be directed to selectively produce dimethyltin dichloride. Similarly, other methyltin chlorides can be synthesized by adjusting the reactant ratios. For instance, reacting three equivalents of tetramethyltin with one equivalent of tin tetrachloride yields trimethyltin chloride. wikipedia.org These redistribution reactions are crucial for the commercial production of various organotin stabilizers. uu.nl The reaction can also occur between other methyltin compounds; for example, trimethyltin chloride and methyltin trichloride can react to form dimethyltin dichloride. google.com

Koordinationschemie Von Dimethylzinnchlorid

Ligand Design and Coordination Modes

The structure and properties of dimethyltin (B1205294) dichloride complexes are profoundly influenced by the nature of the coordinating ligands. The design of these ligands, considering their denticity and electronic and steric properties, is crucial for controlling the final architecture of the coordination compound.

Ligands are classified based on the number of donor atoms that can bind to the central metal ion, a property known as denticity. byjus.com

Monodentate Ligands: These ligands bind to the tin center through a single donor atom. libretexts.orglibretexts.org Common examples include neutral molecules like ammonia and pyridine (B92270) or anions such as halides. In the case of dimethyltin dichloride, monodentate ligands can form complexes with five- or six-coordinate tin centers.

Bidentate Ligands: Bidentate ligands possess two donor atoms that can coordinate simultaneously to the metal center, forming a chelate ring. byjus.comlibretexts.org This chelation often leads to more stable complexes compared to those with monodentate ligands, an observation known as the chelate effect. libretexts.org Dimethyltin dichloride forms well-characterized complexes with various bidentate ligands, including diamines and pyrazine. rsc.org For instance, the reaction with pyrazine, a bidentate N-donor ligand, results in the formation of a polymeric adduct, ((CH₃)₂SnCl₂)₂·pyz. rsc.org

Polydentate Ligands: Ligands with more than two donor atoms are termed polydentate. libretexts.org These can wrap around the metal center, forming multiple chelate rings and leading to highly stable complexes. An example is ethylenediaminetetraacetic acid (EDTA), which is a hexadentate ligand capable of forming six bonds to a central metal ion. libretexts.org

The interaction of dimethyltin dichloride with these different types of ligands allows for the synthesis of complexes with a range of coordination numbers and geometries.

The coordination geometry of dimethyltin dichloride complexes is not solely determined by the denticity of the ligand but is also significantly modulated by steric and electronic effects. rsc.orgnih.gov

Steric Effects: The size of the ligand and the substituent groups on it can create steric hindrance, influencing the number of ligands that can coordinate to the tin atom and the resulting geometry. nih.gov Bulky ligands may prevent the formation of higher-coordinate complexes or force a distortion from ideal geometries. For example, increasing the size of substituents on a ligand can lead to longer bond lengths between the tin and the donor atom or even prevent complex formation altogether.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the strength of the coordinate bond. uu.nl Stronger Lewis bases (electron donors) form more stable bonds with the Lewis acidic tin center. These electronic properties can affect bond lengths and angles within the complex. For instance, coordination of dimethyltin dichloride with C-nitroso compounds leads to a decrease in the C-NO resonances in ¹⁵N NMR spectroscopy, indicating a change in the electronic distribution within the ligand upon coordination. hw.ac.uk

The interplay of these steric and electronic factors provides a powerful tool for fine-tuning the structure and reactivity of dimethyltin dichloride complexes. rsc.org

Structural Elucidation of Dimethyltin Dichloride Complexes

Determining the precise three-dimensional arrangement of atoms in dimethyltin dichloride complexes is fundamental to understanding their properties. X-ray diffraction has been the most definitive method for this purpose.

The crystal structure of the adduct formed between dimethyltin dichloride and pyrazine, ((CH₃)₂SnCl₂)₂·pyz, was successfully determined using this technique. rsc.org The analysis revealed a chain polymeric structure where the tin atoms are six-coordinate, linked alternately by bridging chloride ions and pyrazine molecules. rsc.org This detailed structural insight is crucial for understanding the bonding and properties of the complex.

Interactive Data Table: Crystallographic Data for ((CH₃)₂SnCl₂)₂·pyz Adduct rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.855(1) |

| b (Å) | 10.344(2) |

| c (Å) | 12.014(3) |

| β (°) | 92.590(7) |

| Z | 2 |

| Sn-N bond length (Å) | 2.746(6) |

Note: This table presents key crystallographic parameters for the dimethyltin dichloride-pyrazine adduct, illustrating the precision of X-ray diffraction analysis.

The molecular structure of coordination compounds can be sensitive to environmental factors such as the presence of moisture or the nature of the solvent used for crystallization. In the study of the dimethyltin dichloride-pyrazine system, it was observed that if the solutions are not rigorously protected from the atmosphere, the distannoxane ((CH₃)₂SnCl)₂O is also formed. rsc.org This indicates that dimethyltin dichloride is sensitive to moisture and can undergo hydrolysis, which competes with the coordination reaction and affects the final product obtained. guidechem.com This highlights the importance of controlling reaction and crystallization conditions to isolate the desired molecular structure.

Supramolecular Assemblies and Host-Guest Chemistry

Beyond the individual molecule, dimethyltin dichloride complexes can participate in the formation of larger, ordered structures known as supramolecular assemblies. rsc.org These assemblies are held together by non-covalent interactions such as hydrogen bonds, van der Waals forces, or π-π stacking. researchgate.net

The polymeric chain structure of the dimethyltin dichloride-pyrazine adduct is a prime example of a one-dimensional supramolecular assembly. rsc.org In this structure, individual complex units, [(CH₃)₂SnCl₂], are linked together by bridging pyrazine ligands and chloride ions to form an extended chain. Such arrangements are a cornerstone of crystal engineering, where the goal is to design molecules that self-assemble into predictable and functional solid-state architectures.

Host-guest chemistry involves the formation of a complex where one molecule (the host) creates a binding site or cavity that accommodates another molecule (the guest). nih.govresearchgate.net The formation of nanoporous supramolecular networks can create cavities capable of trapping guest molecules. researchgate.net While specific examples of dimethyltin dichloride acting as a host in a classic host-guest system are not extensively documented in the initial findings, the formation of polymeric networks with defined channels or cavities, as seen in some coordination polymers, suggests a potential for such behavior. The spaces between the polymeric chains in the solid-state structure could potentially accommodate small solvent or gas molecules.

Investigation of Non-covalent Interactions in Self-Assembly

Non-covalent interactions are the primary driving forces in the self-assembly of supramolecular systems. In the context of dimethyltin chloride, hydrogen bonding plays a crucial role in directing the organization of individual molecular units into extended polymeric structures.

A key example is the supramolecular polymer [Me₂SnCl₂(2,2'-bpy)] (where 2,2'-bpy is 2,2'-bipyridine), which is synthesized from dimethyltin dichloride. In this structure, the fundamental building block is the [Me₂SnCl₂(2,2'-bpy)] molecule. The self-assembly into higher-order structures is dictated by specific hydrogen bonds. X-ray crystallographic analysis reveals that these interactions lead to the formation of one-dimensional (1D) chains that are arranged in a parallel fashion along the a-axis of the crystal lattice. These chains are formed through intermolecular hydrogen bonds, demonstrating a controlled and directional self-assembly process.

The selected bond lengths and angles within the asymmetric unit of the [Me₂SnCl₂(2,2'-bpy)] polymer, as determined by X-ray crystallography, provide insight into the coordination environment of the tin atom and the geometry of the non-covalent interactions.

Design of Supramolecular Architectures Involving Dimethyltin Chloride

The predictable nature of coordination bonds and non-covalent interactions allows for the rational design of supramolecular architectures using dimethyltin chloride as a building block. By selecting appropriate ancillary ligands, it is possible to guide the assembly process towards desired structural motifs, such as one-dimensional chains and two-dimensional networks.

The synthesis of the coordination polymer [Me₂SnCl₂(2,2'-bpy)] exemplifies this design principle. In this case, dimethyltin dichloride acts as a metallic node, and the 2,2'-bipyridine ligand serves as a linker. The primary coordination of the bipyridine to the dimethyltin dichloride unit creates the fundamental monomeric species.

The design of the extended architecture then relies on the weaker, non-covalent forces. The structure of the resulting 1D chains is a direct consequence of hydrogen bonding interactions between adjacent [Me₂SnCl₂(2,2'-bpy)] units. The subsequent organization of these chains into a 2D network is also not random but is directed by further, extensive hydrogen bonding. This hierarchical assembly, from a zero-dimensional monomer to a 1D chain and finally to a 2D sheet, showcases a deliberate design strategy in supramolecular chemistry. The geometry around the tin atom, influenced by the coordinated ligands, plays a significant role in defining the angles and directions of these intermolecular interactions.

Fortgeschrittene Charakterisierungs Und Spektroskopische Analysen Von Dimethylzinnchlorid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of dimethyltin (B1205294) dichloride in solution. By probing the magnetic properties of atomic nuclei, it offers precise information about the chemical environment, connectivity, and dynamics of the molecule.

A multinuclear NMR approach, utilizing ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides a complete picture of the dimethyltin dichloride molecule.

¹H NMR Spectroscopy: Proton NMR is fundamental for identifying the methyl groups attached to the tin atom. In a deuterated chloroform (CDCl₃) solution, the methyl protons of dimethyltin dichloride exhibit a singlet, indicating their chemical equivalence. This signal is flanked by satellite peaks due to coupling with the magnetically active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the two-bond tin-proton coupling constant, ²J(¹¹⁹Sn-¹H), is sensitive to the coordination number and geometry at the tin center, providing valuable structural information. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton NMR data by providing information about the carbon backbone of the molecule. The methyl carbons in dimethyltin dichloride give rise to a single resonance, the chemical shift of which is characteristic of a methyl group attached to a tin atom. Similar to ¹H NMR, coupling between the ¹³C and ¹¹⁹Sn nuclei (¹J(¹¹⁹Sn-¹³C)) is observed and is a sensitive probe of the s-electron density in the tin-carbon bond and the molecular structure. rsc.org

¹¹⁹Sn NMR Spectroscopy: As the most abundant and receptive tin isotope for NMR, ¹¹⁹Sn provides direct insight into the electronic environment of the tin atom. researchgate.netnorthwestern.edu The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the substituents and the coordination number at the tin center. researchgate.net An increase in coordination number typically leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance. researchgate.net The chemical shift for four-coordinate dimethyltin dichloride is expected in a specific region of the broad spectral range for tin compounds, and any deviation can indicate coordination with solvent molecules or other species. northwestern.edu

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Coupling Constant (J) (Hz) | Inferred Structural Information |

|---|---|---|---|

| ¹H (CH₃) | 1.213 | ²J(¹¹⁹Sn-¹H) = 68.7, ²J(¹¹⁷Sn-¹H) = 65.7 | Equivalence of methyl groups; provides information on the geometry at the tin center. |

| ¹³C (CH₃) | Data not specifically found in search results | ¹J(¹¹⁹Sn-¹³C) is typically in the range of 300-400 Hz for similar compounds. rsc.org | Provides data on the tin-carbon bond's electronic character. |

| ¹¹⁹Sn | Data not specifically found in search results | - | Highly sensitive to coordination number and substituent electronegativity at the tin atom. |

The NMR parameters of dimethyltin dichloride can be significantly influenced by the surrounding medium and temperature, offering insights into intermolecular interactions and molecular dynamics.

Solvent-Dependent Studies: The choice of solvent can alter the chemical shifts and coupling constants of dimethyltin dichloride. A study on the redistribution reaction between tetramethyltin (B1198279) and dimethyltin dichloride in various aprotic solvents revealed a correlation between the two-bond tin-proton coupling constant (²J(Sn-H)) of dimethyltin dichloride and the coordination ability of the solvent. researchgate.net Solvents with stronger coordinating capabilities can interact with the Lewis acidic tin center, leading to changes in the electronic environment and, consequently, the NMR parameters. This suggests the formation of solvent-adducts where the coordination number of the tin atom increases from four to five or six, which would be reflected in an upfield shift of the ¹¹⁹Sn resonance. researchgate.net

Temperature-Dependent Studies: Variable-temperature NMR studies can provide information on dynamic processes such as ligand exchange or changes in molecular geometry. nih.govnih.gov While specific studies on the temperature dependence of dimethyltin dichloride's NMR spectra were not detailed in the provided search context, such studies are generally used to probe the energetics of conformational changes or association-dissociation equilibria. nih.gov For instance, a change in temperature could affect the equilibrium between the four-coordinate monomer and a higher-coordinate species formed through self-association or solvent coordination.

| Solvent Property | Observed Effect on NMR Parameters | Interpretation |

|---|---|---|

| Coordination Ability of Aprotic Solvents | Changes in the values of ²J(Sn-H). researchgate.net | Indicates interaction of solvent molecules with the tin center, influencing its electronic structure. researchgate.net |

| Solvent Polarity (Dielectric Constant) | Affects reaction rates involving dimethyltin dichloride. researchgate.net | Suggests a polar transition state, likely involving charge separation, which can be stabilized by more polar solvents. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. It is an essential tool for identifying functional groups and characterizing the bonding in dimethyltin dichloride.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular bonds and functional groups. For dimethyltin dichloride, key vibrational modes include the Sn-C and Sn-Cl stretches, as well as various methyl group vibrations (stretching, bending, and rocking). The positions of the Sn-C and Sn-Cl stretching bands are particularly informative about the geometry and bond strength at the tin center.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Significance |

|---|---|---|

| Sn-C stretch (Asymmetric) | ~567 (literature value, not from direct search) | Characteristic of the dimethyltin moiety. |

| Sn-C stretch (Symmetric) | 515 oup.com | Provides information on the Sn-C bond strength and molecular symmetry. |

| Sn-Cl stretch (Asymmetric) | ~360-370 (literature range, not from direct search) | Sensitive to the geometry and coordination at the tin center. |

| Sn-Cl stretch (Symmetric) | ~350-360 (literature range, not from direct search) | Reflects the nature of the tin-chlorine bonds. |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric vibrations and bonds involving heavy atoms. In the case of dimethyltin dichloride, Raman spectroscopy has been effectively used for quantitative analysis. The compound exhibits characteristic and easily distinguishable Raman bands. azom.comazom.com The symmetric Sn-C stretch is typically strong in the Raman spectrum.

Studies have shown that dimethyltin dichloride can be identified by its unique Raman bands at 524 cm⁻¹ and 564 cm⁻¹. azom.com These distinct peaks allow for the quantitative determination of its concentration in mixtures with other methyltin chlorides, making Raman spectroscopy a valuable tool for in-line process monitoring and quality control in industrial settings. azom.comazom.com

| Raman Band (cm⁻¹) | Assignment (Tentative) | Application |

|---|---|---|

| 524 | Symmetric Sn-C Stretch | Quantitative analysis and identification of dimethyltin dichloride. azom.com |

| 564 | Asymmetric Sn-C Stretch | Distinguishing dimethyltin dichloride from other methyltin species. azom.com |

Mössbauer Spectroscopy for Analysis of Tin Oxidation States and Symmetries at the Tin Center

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms in the solid state. bath.ac.uk It provides valuable information about the oxidation state, coordination number, and symmetry of the local environment around the tin nucleus. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and is indicative of the oxidation state of tin. For organotin(IV) compounds like dimethyltin dichloride, the isomer shift falls within a characteristic range, clearly distinguishing it from tin(II) compounds. bath.ac.uk

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient at the nucleus. A non-zero quadrupole splitting indicates an asymmetric electronic environment around the tin atom. The magnitude of ΔE_Q is highly sensitive to the geometry of the ligands around the tin center. For instance, in diorganotin dichlorides, the quadrupole splitting can be used to infer the C-Sn-C bond angle and distinguish between different coordination geometries (e.g., tetrahedral, trigonal bipyramidal, or octahedral). nih.gov Studies on the interaction of dimethyltin dichloride derivatives with biological molecules have utilized Mössbauer spectroscopy to elucidate the resulting coordination environment of the tin atom. nih.gov

| Mössbauer Parameter | Information Provided |

|---|---|

| Isomer Shift (δ) | Confirms the +4 oxidation state of tin; sensitive to the electronegativity of bonded groups. bath.ac.uk |

| Quadrupole Splitting (ΔE_Q) | Indicates the symmetry of the electric field at the tin nucleus; provides insights into the molecular geometry and C-Sn-C bond angle. nih.govresearchgate.net |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of organometallic compounds like dimethyltin dichloride ((CH₃)₂SnCl₂). The compound, with a molecular weight of approximately 219.69 g/mol , exhibits characteristic isotopic patterns due to the presence of tin and chlorine, which have multiple stable isotopes. nih.govnist.gov

Under electron ionization (EI), dimethyltin dichloride undergoes fragmentation, producing a series of characteristic ions. The mass spectrum is distinguished by the isotopic cluster patterns of tin-containing fragments. The most abundant fragment ion is often observed at m/z 205, which corresponds to the loss of one methyl group ([CH₃SnCl₂]⁺). nih.gov Other significant peaks in the mass spectrum can be attributed to further fragmentation pathways.

A plausible fragmentation mechanism for dimethyltin dichloride under electron ionization involves the initial loss of a methyl radical to form the [M-CH₃]⁺ ion. Subsequent fragmentation can occur through the loss of a chlorine atom or another methyl group. The fragmentation patterns of organotin compounds are influenced by the strength of the tin-carbon and tin-halogen bonds. In many organotin compounds, the cleavage of the Sn-C bond is a primary fragmentation event.

Below is an interactive data table summarizing the major fragments observed in the electron ionization mass spectrum of dimethyltin dichloride, based on spectral data. The m/z values correspond to the most abundant isotope in each cluster.

| Fragment Ion | Proposed Structure | m/z (Most Abundant Isotope) |

| [ (CH₃)₂SnCl₂ ]⁺ | Molecular Ion | 220 |

| [ (CH₃)SnCl₂ ]⁺ | Loss of CH₃ | 205 |

| [ (CH₃)₂SnCl ]⁺ | Loss of Cl | 185 |

| [ SnCl₂ ]⁺ | Loss of 2 CH₃ | 190 |

| [ CH₃SnCl ]⁺ | Loss of CH₃ and Cl | 170 |

| [ SnCl ]⁺ | Loss of 2 CH₃ and Cl | 155 |

| [ SnCH₃ ]⁺ | Loss of 2 Cl and CH₃ | 135 |

| [ Sn ]⁺ | Tin ion | 120 |

Note: The relative intensities of these fragments can vary depending on the ionization conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organometallic compounds, including dimethyltin dichloride and its derivatives. DFT calculations, often using hybrid functionals like B3LYP, provide insights into molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govaccscience.com

Studies on complexes of dimethyltin dichloride with various ligands have utilized DFT to analyze their geometries and electronic structures. nih.govscielo.org.mx For instance, in complexes with Schiff base ligands, DFT calculations have helped to propose trigonal bipyramidal or distorted octahedral geometries around the tin atom. nih.gov

The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For complexes of dimethyltin dichloride, these calculations have been used to understand their biological activity. accscience.com

Key electronic properties of dimethyltin dichloride complexes that can be elucidated through DFT studies include:

Molecular Geometry: Optimization of the structure to its lowest energy conformation.

Vibrational Frequencies: Calculation of infrared spectra to support experimental findings.

Frontier Molecular Orbitals (HOMO and LUMO): Understanding the electron-donating and accepting capabilities.

Reactivity Descriptors: Calculation of parameters like chemical potential, hardness, and electrophilicity index to predict reactivity. nih.gov

Quantum chemical modeling is instrumental in elucidating the intricate details of reaction mechanisms involving organometallic compounds. These computational methods allow for the characterization of transition states, which are fleeting, high-energy structures that represent the energy barrier of a reaction. Understanding the geometry and energy of these transition states is crucial for predicting reaction pathways and rates.

For reactions involving dimethyltin dichloride, such as its decomposition or its interaction with other molecules, quantum chemical models can map out the potential energy surface. tue.nl For instance, the pyrolysis of dimethyltin dichloride has been studied, and a reaction mechanism has been proposed based on experimental and kinetic modeling data. tue.nl The decomposition is suggested to initiate with the loss of a methyl radical.

Quantum chemical studies on related organotin compounds have provided insights into various reaction mechanisms, including ligand exchange and redox processes. Theoretical models can also be used to study the speciation of dimethyltin dichloride in solution and its interaction with biomolecules. The study of the reaction between hexamethylditin and dimethyltin dichloride has provided evidence for the intermediacy of dimethyltin and its insertion into tin-chlorine bonds, with a general mechanism proposed for related reactions. uq.edu.au

The application of transition state theory in conjunction with quantum chemical calculations allows for the prediction of reaction rate constants, providing a deeper understanding of the kinetics of these reactions. While specific quantum chemical modeling of transition states for many reactions of dimethyltin dichloride is a complex area of ongoing research, the foundational principles and methodologies have been well-established in the broader field of organometallic chemistry.

Katalytische Anwendungen Von Dimethylzinnchlorid Und Seinen Derivaten

Role in Organic Transformations

Beyond polymerization, dimethyltin (B1205294) dichloride and its derivatives are valuable catalysts in a variety of organic transformations, particularly in the functionalization of complex molecules with multiple reactive sites.

While organotin reagents are famously utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds, a prominent example being the Stille reaction, the direct use of dimethyltin dichloride as a catalyst for such transformations is less common. sigmaaldrich.com The primary role of organotin compounds in these reactions is typically as a stoichiometric reagent that transfers an organic group, rather than as a catalyst in the traditional sense. sigmaaldrich.com However, the broader family of organotin compounds plays a significant role in facilitating the creation of complex molecular structures through C-C bond formation.

A significant application of dimethyltin dichloride as a catalyst is in the regioselective functionalization of molecules with multiple hydroxyl groups, such as diols and carbohydrates. This selectivity is often challenging to achieve due to the similar reactivity of the hydroxyl groups. rsc.org

Dimethyltin dichloride has been successfully employed as a catalyst for the regioselective alkylation of cis-1,2-diols . acs.org This method allows for the specific installation of benzyl, allyl, para-methoxybenzyl, and naphthyl groups at one of the hydroxyl positions. The reaction proceeds at room temperature and has been shown to be effective for a wide range of substrates, including monosaccharides, disaccharides, inositols, and other diols. acs.org

The table below summarizes the regioselective benzylation of various diols catalyzed by dimethyltin dichloride, demonstrating the high yields and selectivity achieved.

| Entry | Substrate | Product | Yield (%) |

| 1 | Methyl α-D-mannopyranoside | 3-O-benzyl | 85 |

| 2 | Methyl α-D-glucopyranoside | 2-O-benzyl | 82 |

| 3 | 1,2-O-Isopropylidene-α-D-glucofuranose | 3-O-benzyl | 88 |

| 4 | myo-Inositol | 1-O-benzyl | 75 |

| 5 | (cis)-1,2-Cyclohexanediol | mono-O-benzyl | 90 |

Data compiled from studies on the dimethyltin dichloride catalyzed regioselective alkylation of cis-1,2-diols. acs.org

Furthermore, dimethyltin dichloride has been instrumental in developing the first catalytic process for the regioselective protection of hydroxyl groups in sugars . acs.orgresearchgate.net This catalytic approach achieves high regioselectivity and chemical yields in benzoylation reactions, with the selectivity being an intrinsic characteristic of the sugar's stereochemistry. researchgate.net This method represents a significant improvement over traditional organotin-mediated reactions which often require stoichiometric amounts of the tin reagent. researchgate.net

Heterogeneous and Homogeneous Catalysis Systems

Dimethyltin dichloride and its derivatives can be utilized in both homogeneous and heterogeneous catalytic systems, offering flexibility in process design and catalyst recovery.

In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically a liquid solution. mdpi.com The use of organotin compounds, including dimethyltin dichloride, as catalysts in polyurethane and silicone synthesis is a classic example of homogeneous catalysis. nih.govresearchgate.net The catalyst is dissolved in the reaction mixture, allowing for high activity and selectivity under mild conditions.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants. This approach offers significant advantages, such as ease of separation of the catalyst from the product and the potential for catalyst recycling. nankai.edu.cn Dimethyltin dichloride has been used as a precursor to prepare heterogeneous Sn-Beta zeolite catalysts . nankai.edu.cn This is achieved through a postsynthesis strategy where dealuminated zeolite Beta is impregnated with dimethyltin dichloride. The resulting material contains isolated tetrahedral Sn(IV) species incorporated into the zeolite framework, creating strong Lewis acid sites. nankai.edu.cn These Sn-Beta zeolites have shown great potential as stable and recyclable catalysts for reactions such as the ring-opening hydration of epoxides. nankai.edu.cn

Development and Optimization of Dimethyltin Chloride-Based Catalysts

The development of catalysts derived from dimethyltin chloride has been a significant area of research, focusing on enhancing reaction efficiency, selectivity, and applicability in various organic syntheses. Optimization strategies often involve modifying reaction conditions, introducing co-catalysts or additives, and developing novel catalytic systems to address specific synthetic challenges. A primary application for these catalysts is in the regioselective functionalization of polyhydroxylated compounds, such as carbohydrates, where precise control over reactivity is essential. acs.orgresearchgate.net

Research has demonstrated that dimethyltin chloride is an effective catalyst for the regioselective protection of hydroxyl groups in sugars. acs.orgresearchgate.net The development in this field has moved from using stoichiometric amounts of toxic tin reagents to employing catalytic amounts of organotin compounds like dimethyltin chloride, which is a significant improvement in terms of efficiency and sustainability. researchgate.net

A key area of optimization has been in the regioselective alkylation of cis-1,2-diols. An optimized, general method has been developed that utilizes dimethyltin chloride as a catalyst in conjunction with silver oxide as an additive. acs.org This system allows for the effective installation of benzyl, allyl, and other protective groups on both sugar and non-sugar substrates at room temperature. acs.org The mild conditions of this optimized process represent a significant improvement over methods that may require more extreme temperatures or pressures.

Further optimization efforts have been explored through advanced computational methods. For instance, closed-loop Bayesian optimization has been successfully applied to the regioselective benzoylation of unprotected glycosides. researchgate.net This approach allows for rapid optimization of reaction conditions to achieve high yields for specific products, such as mono- or di-benzoylated sugars. researchgate.net Such data-driven methods represent the forefront of catalyst and process optimization, enabling more efficient development cycles.

The effectiveness of dimethyltin chloride-based catalysts is often evaluated by their ability to achieve high regioselectivity and yield across a range of substrates. The following tables summarize key research findings in the optimization of these catalytic applications.

Table 1: Optimized Regioselective Alkylation of Diols

This table presents the results from an optimized method for the regioselective alkylation of various cis-1,2-diols using a dimethyltin chloride catalyst system. The method operates effectively at room temperature. acs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| Methyl α-D-mannopyranoside | Methyl 3-O-benzyl-α-D-mannopyranoside | 85 |

| Methyl α-D-glucopyranoside | Methyl 2-O-benzyl-α-D-glucopyranoside | 78 |

| 1,2-Cyclohexanediol | 2-(Benzyloxy)cyclohexan-1-ol | 92 |

| Propan-1,2-diol | 1-(Benzyloxy)propan-2-ol | 88 |

Beyond alkylation and benzoylation, dimethyltin chloride also serves as a catalyst for esterification reactions and is used as a raw material for glass coatings. chemicalbook.comvikasecotech.com The development of catalyst systems often involves combinations with other compounds to enhance performance. For example, in the synthesis of dimethyltin chloride itself, catalyst systems combining tin tetrachloride with trihydrocarbyl phosphines or amines have been found to be highly effective, yielding pure products without toxic byproducts like trimethyltin (B158744) chloride. google.com While this concerns the production of the compound rather than its use as a catalyst, it highlights the principle of using multi-component systems to optimize tin-based chemical processes.

Table 2: Overview of Catalytic Applications and Optimization

The table below summarizes various catalytic uses of dimethyltin chloride and its derivatives, highlighting the scope of reactions and the nature of the optimization.

| Reaction Type | Substrate Class | Key Optimization Feature | Reference |

|---|---|---|---|

| Regioselective Benzoylation | Diols, Sugars | Catalytic amount of Me2SnCl2 | researchgate.net |

| Regioselective Protection | Sugars | First catalytic process for this transformation | acs.org |

| Regioselective Alkylation | cis-1,2-Diols | Use of Ag2O as additive; room temperature | acs.org |

| Regioselective Benzoylation | Unprotected Glycosides | Closed-loop Bayesian optimization | researchgate.net |

| Esterification | General | Established industrial catalyst | chemicalbook.comvikasecotech.com |

The continuous development and optimization of catalysts based on dimethyltin chloride underscore its importance in synthetic chemistry, particularly for reactions requiring high selectivity.

Anwendungen in Der Materialwissenschaft

Stabilization Mechanisms in Polymers, especially Polyvinyl Chloride (PVC)

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer that is inherently unstable to heat and light. westlake-akishima.com During processing or exposure to environmental factors, PVC undergoes a degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain. westlake-akishima.com This process leads to the formation of conjugated double bonds, resulting in discoloration and a deterioration of the material's mechanical properties. westlake-akishima.comtechscience.com To counteract this degradation, heat stabilizers are incorporated into the PVC matrix.

Organotin compounds, including dimethyltin (B1205294) dichloride and its derivatives, are effective heat stabilizers for PVC. pvcstabilizer.comblueskyauxiliaries.comgoogle.com Their primary stabilization mechanism involves the neutralization of the released hydrogen chloride, which acts as a catalyst for further degradation. westlake-akishima.compvcstabilizer.com The general mechanism of action for organotin stabilizers can be summarized by several key functions:

Scavenging of Hydrogen Chloride: Organotin compounds react with and neutralize the HCl produced during PVC degradation, preventing the autocatalytic "zipper reaction" of dehydrochlorination. westlake-akishima.com

Substitution of Labile Chlorine Atoms: They can replace the unstable allylic chlorine atoms on the PVC backbone, which are considered starting points for degradation, thereby inhibiting the formation of conjugated double bonds. westlake-akishima.com

Reaction with Free Radicals: Organotin compounds can interact with and terminate free radicals that are formed during the degradation process, thus interrupting the chain reaction.

Addition to Conjugated Double Bonds: They can add to the conjugated polyene sequences, breaking up the conjugation and reducing color formation.

Decomposition of Peroxides: Organotin stabilizers can also decompose peroxides, which can initiate degradation.

While monomethyltin derivatives are noted to be more effective in maintaining the color stability of PVC compared to dimethyltin derivatives, dimethyltin dichloride still plays a significant role as an intermediate in the synthesis of more complex and effective methyltin stabilizers, such as methyltin mercaptides. blueskyauxiliaries.comresearchgate.net

Below is an interactive data table summarizing the stabilization mechanisms of organotin compounds in PVC.

| Stabilization Mechanism | Description |

| HCl Scavenging | Neutralizes hydrogen chloride to prevent autocatalytic degradation. |

| Labile Chlorine Substitution | Replaces unstable chlorine atoms on the PVC chain to inhibit initiation of degradation. |

| Free Radical Termination | Reacts with free radicals to stop the degradation chain reaction. |

| Double Bond Addition | Adds to conjugated double bonds to reduce discoloration. |

| Peroxide Decomposition | Breaks down peroxides that can initiate degradation. |

Development of Novel Polymer Materials

Dimethyltin dichloride also contributes to the development of new polymer materials by influencing their properties and participating in the synthesis of advanced composites.

The incorporation of stabilizers derived from dimethyltin dichloride can significantly impact the properties and processability of polymers like PVC. Effective stabilization allows for higher processing temperatures without significant degradation, leading to improved melt flow and easier shaping of the final product. pvcstabilizer.com This results in materials with better initial color and long-term heat aging resistance. pvcstabilizer.com

The thermal stability of PVC is a critical parameter that can be enhanced by the addition of these stabilizers. This improved stability prevents the drastic changes in molecular weight that can occur due to chain scission or crosslinking during degradation, thus preserving the desired mechanical properties of the polymer. techscience.com

The following table outlines the influence of dimethyltin dichloride-derived stabilizers on PVC properties:

| Property | Influence |

| Thermal Stability | Significantly increased, allowing for higher processing temperatures. |

| Color Retention | Improved initial color and long-term color stability. pvcstabilizer.com |

| Mechanical Properties | Preservation of tensile strength and flexibility by preventing degradation. |

| Processing | Enhanced melt flow and processability due to higher thermal stability. |

The synthesis of polymer composites and nanocomposites involves the incorporation of fillers or reinforcing agents into a polymer matrix to achieve enhanced properties. researchgate.netwiley-vch.deresearchgate.net While direct use of dimethyltin dichloride in the synthesis of these materials is not widely documented in the provided search results, organotin compounds can play a role as catalysts or precursors in the formation of such advanced materials. For instance, the catalytic properties of tin compounds are utilized in various polymerization reactions.

The development of polymer nanocomposites, where at least one dimension of the filler is in the nanometer range, has opened up possibilities for creating materials with exceptional mechanical, thermal, and barrier properties. researchgate.netresearchgate.net The uniform dispersion of nanofillers is crucial for achieving these enhancements, and the surface chemistry, which can be influenced by organometallic compounds, plays a vital role in this process.

Umweltverhalten Und Ökotoxikologische Implikationen Von Organozinnverbindungen Fokus Auf Dimethylzinnchlorid Relevante Forschung

Environmental Distribution and Transport Mechanisms

The distribution of dimethyltin (B1205294) dichloride in the environment is governed by its physicochemical properties and its interactions with different environmental compartments.

Dimethyltin compounds are introduced into the environment primarily through atmospheric release. nih.gov In aquatic systems, dimethyltin dichloride rapidly decomposes to form dimethyltin hydroxide, which subsequently precipitates. env.go.jp This transformation significantly influences its transport and distribution in water bodies.

While specific concentration data for dimethyltin dichloride in various environmental compartments are limited, studies on analogous organotin compounds provide insights into their general behavior. For instance, dibutyltin (B87310), a related compound, has been detected in the top layer of sediment from surface water bodies in Canada at concentrations ranging from 0.01 to 8.51 ppm tin (dry weight). nih.gov The degradation of organotin compounds in soils is generally a slow process, with estimated half-lives ranging from 0.5 to 15 years in forest soils. researchgate.net This persistence can lead to their accumulation in terrestrial ecosystems.

The primary routes of environmental release for organotin compounds, including dimethyltin dichloride, are summarized below:

| Environmental Compartment | Primary Release and Distribution Pathways |

| Atmosphere | The majority of releases are to the atmosphere. nih.gov |

| Aquatic Systems | Rapid decomposition to dimethyltin hydroxide upon contact with water. env.go.jp |

| Terrestrial Systems | Slow degradation in soils, leading to potential long-term accumulation. researchgate.net |

This table summarizes the main environmental distribution pathways for dimethyltin compounds.

Bioaccumulation is the process by which organisms absorb and retain contaminants from their environment, leading to concentrations in their tissues that are higher than in the surrounding medium. acs.org The potential for dimethyltin dichloride to bioaccumulate in non-human organisms has been a subject of investigation.

A study on the aquatic crustacean Artemia franciscana reported a bioconcentration factor (BCF) for dimethyltin dichloride of 50 at a concentration of 10 mg Sn/L and 6 at 100 mg Sn/L. osha.gov.tw However, the experimental log octanol-water partition coefficient (log Kow) for dimethyltin dichloride is -2.18, which suggests a low potential for bioaccumulation according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria (log Kow ≥ 4 or BCF ≥ 500). osha.gov.tw In the absence of specific data for dimethyltin dichloride, the BCF of an analogue, dibutyltin compounds (BCF of 110), has been used for exposure calculations. env.go.jp

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org While there is evidence of trophic transfer for some organotin compounds, specific data on the biomagnification of dimethyltin dichloride in food webs are scarce. nih.govresearchgate.net A study on the Russian sturgeon (Acipenser gueldenstaedtii) investigated the combined toxic effects of oil and dimethyltin dichloride, indicating the potential for adverse impacts on aquatic life. researchgate.net

The following table presents available bioaccumulation data for dimethyltin dichloride:

| Organism | Exposure Concentration | Bioconcentration Factor (BCF) | Reference |

| Artemia franciscana | 10 mg Sn/L | 50 | osha.gov.tw |

| Artemia franciscana | 100 mg Sn/L | 6 | osha.gov.tw |

This interactive table provides bioconcentration data for dimethyltin dichloride in an aquatic crustacean.

Abbaupfade in der Umwelt

The persistence of dimethyltin dichloride in the environment is determined by various degradation processes, including photochemical, thermal, and biological pathways.

Photochemical degradation, or photolysis, is a process where chemical compounds are broken down by light. rsc.org Organotin compounds can undergo degradation through the sequential removal of their organic groups when exposed to ultraviolet (UV) radiation. researchgate.net In studies on the release of organotins from polyvinyl chloride (PVC) microplastics under UV/visible light, dimethyltin was found to undergo rapid photodegradation. csbsju.edu The degradation of organotins in marine sediments has also been shown to be enhanced by photocatalysis, involving hydroxyl radical attack and photolysis. nih.gov

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. scispace.comnih.gov Studies have shown that dimethyltin dichloride is not readily biodegradable. osha.gov.tw However, the biological degradation of other organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), has been observed. nih.gov This process often involves the cleavage of the tin-carbon bond. nih.gov

The metabolism of organotin compounds can be facilitated by enzymes. In mammals, cytochrome P-450 enzymes in the liver can catalyze the dealkylation, hydroxylation, dearylation, and oxidation of organotin compounds. nih.gov In the environment, microbial siderophores like pyoverdine, produced by Pseudomonas chlororaphis, have been shown to degrade triphenyltin. nih.gov While direct evidence for the specific microbial pathways for dimethyltin dichloride degradation is limited, the mechanisms observed for other organotins suggest potential biotransformation routes. Fungal species have also been noted for their ability to degrade persistent organic pollutants, including pesticides, through various enzymatic reactions. nih.govresearchgate.netresearchgate.net

Hydrolysis and Other Chemical Transformation Pathways

In aqueous environments, dimethyltin dichloride undergoes rapid chemical transformation. The primary pathway for its alteration is hydrolysis. env.go.jp When dissolved in water, dimethyltin dichloride decomposes to form dimethyltin hydroxide. env.go.jp This resulting hydroxide compound eventually precipitates out of the solution. env.go.jp While some studies conducted under specific OECD guidelines have described dimethyltin dichloride as hydrolytically stable, its general environmental fate involves this rapid conversion. env.go.jposha.gov.tw The dissolution process in water yields chloride ions and doubly-charged dimethyltin ions, along with their subsequent hydrolysis products. researchgate.net Beyond hydrolysis, there is little indication of other significant transformation pathways like phototransformation. osha.gov.tw In the gas phase, pyrolysis or decomposition of dimethyltin dichloride has been observed to begin at temperatures around 500°C, yielding products such as methane, ethane, ethene, and propane. tue.nl

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Organotin compounds are recognized as ubiquitous environmental contaminants, with certain forms exhibiting high biological activity that can lead to adverse impacts in various ecosystems. tandfonline.comnih.gov The ecotoxicological profile of these compounds, including dimethyltin dichloride, is influenced by factors such as speciation, which affects bioavailability and toxicity. nih.gov

Effects on Aquatic Biota (e.g., Fish, Invertebrates)

Dimethyltin dichloride has demonstrated toxicity to a range of aquatic organisms. Generally, diorganotin compounds are considered less toxic than triorganotin compounds like tributyltin (TBT). dtic.mil However, measurable lethal and sublethal effects are documented. For fish, a 96-hour study on the fathead minnow (Pimephales promelas) reported a median lethal concentration (LC50) of 320 mg/L. fishersci.comspectrumchemical.com Another study involving the fish species Oryzias latipes (medaka) determined a 48-hour LC50 of 4,060 µg/L (4.06 mg/L). env.go.jp

For aquatic invertebrates, a 48-hour study on Daphnia magna established a median effective concentration (EC50) of 17 mg/L. osha.gov.tw In terms of chronic toxicity to aquatic life, a 72-hour study on the green alga Desmodesmus subspicatus found a No-Observed-Effect-Concentration (NOEC) for growth inhibition at 745 µg/L. env.go.jp Based on this chronic data, a predicted no effect concentration (PNEC) for dimethyltin compounds was derived at 7.5 µg/L. env.go.jp

| Organism | Species | Endpoint | Concentration | Duration | Reference |

|---|---|---|---|---|---|

| Fish | Pimephales promelas (Fathead Minnow) | LC50 | 320 mg/L | 96 hours | spectrumchemical.com |

| Fish | Oryzias latipes (Medaka) | LC50 | 4.06 mg/L | 48 hours | env.go.jp |

| Invertebrate | Daphnia magna | EC50 | 17 mg/L | 48 hours | osha.gov.tw |

| Algae | Desmodesmus subspicatus | NOEC (Growth Inhibition) | 0.745 mg/L | 72 hours | env.go.jp |

Advanced Ecotoxicological Methodologies (e.g., High-throughput Ecotoxicology for non-human organisms)

To address the vast number of chemicals requiring evaluation, a paradigm shift towards more efficient testing strategies is underway. nih.gov Advanced methodologies, often referred to as high-throughput toxicology (HTT) or high-throughput screening (HTS), are being developed to rapidly assess the potential hazards of thousands of chemicals while reducing reliance on traditional animal testing. nih.govepa.govepa.gov These approaches utilize automated, low-cost assays, often cell-based, to screen chemicals for biological activity across various toxicity endpoints. nih.govepa.gov

In the context of environmental science, this field is known as high-throughput ecotoxicology (HITEC). ufz.de The goal is to adapt and apply these rapid screening technologies, originally developed for human toxicology, to environmentally relevant species such as fish or insects. ufz.de This allows for the screening of chemicals in a wider range of taxa and can provide valuable data for prioritizing substances that may require more in-depth, traditional testing. nih.govufz.de These new approach methods (NAMs) are becoming integral to modern chemical management and environmental risk assessment. epa.gov

Strategies for Environmental Remediation of Organotin Contaminations

The persistence and toxicity of some organotin compounds in water, soil, and sediment have necessitated the development of effective remediation strategies. tandfonline.comresearchgate.nettandfonline.comsetu.ie While biological methods exist, physicochemical techniques offer alternative approaches for the cleanup of organotin-contaminated sites. unisa.edu.aunih.gov

Physicochemical Remediation Techniques (e.g., Oxidation, Adsorption)

Oxidation: Advanced Oxidation Processes (AOPs) are effective for degrading persistent organic pollutants like organotins. nih.gov One such technique involves the use of Fenton's reagent, which is a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous iron (Fe²⁺). nih.govresearchgate.net This process generates highly reactive hydroxyl radicals (HO•) that can break down organotin compounds into simpler, less harmful substances. nih.gov Studies have demonstrated that Fenton's reagent can effectively remove significant percentages of tributyltin (TBT) from contaminated sediments. researchgate.net Electrochemical oxidation is another method where pollutants are degraded either directly at an anode or indirectly by powerful oxidants generated during the process. nih.gov

Adsorption: Adsorption is a widely used technique for removing contaminants from water. vliz.be This process involves the binding of pollutants onto the surface of an adsorbent material. Activated carbon, particularly powdered activated carbon (PAC), has proven to be highly effective at removing organotin compounds from wastewater due to hydrophobic interactions. vliz.be Studies have shown that activated carbon can adsorb over 99% of organotin compounds from a solution. vliz.be For comprehensive treatment of wastewaters that may also contain heavy metals, a combination of adsorbents, such as a mixture of a bentonite-based material and powdered activated carbon, may be required for efficient removal of all pollutants. vliz.be

Biological Remediation and Phytoremediation Approaches

Biological-based remediation strategies offer a sustainable alternative to conventional physicochemical methods for addressing organotin contamination. These approaches utilize the metabolic processes of living organisms, such as microorganisms and plants, to degrade, sequester, or remove pollutants from the environment.

Microbial Remediation

The primary mechanism for the microbial detoxification of organotin compounds is biodegradation. nih.gov Many microorganisms have demonstrated resistance to organotins and can utilize them in their metabolic processes. nih.gov This degradation typically occurs through a sequential dealkylation or dearylation process, where the organic groups are systematically cleaved from the tin atom. This process reduces the compound's toxicity, as trisubstituted and disubstituted organotins are generally more toxic than their mono-substituted or inorganic counterparts. nih.gov

For instance, the well-studied degradation of Tributyltin (TBT) involves its conversion to Dibutyltin (DBT), then Monobutyltin (MBT), and finally to non-toxic inorganic tin. researchgate.net A similar pathway is presumed for Dimethyltin dichloride, involving sequential demethylation to the less toxic Monomethyltin and subsequently to inorganic tin (Sn(IV)).

Several types of microorganisms have been identified as effective agents in the bioremediation of organotin-contaminated sites:

Bacteria : Various bacterial strains, including species from the genera Pseudomonas and Moraxella, have shown a significant capacity for degrading organotins. researchgate.net For example, Moraxella osloensis has demonstrated a high resistance to TBT and the ability to degrade approximately 80% of it within seven days, with a calculated half-life of 4.3 days in culture. researchgate.net

Fungi : Fungi are also capable of degrading organotin compounds. nih.gov White-rot fungi, in particular, are known to oxidize a wide array of persistent organic pollutants and are considered promising agents for bioremediation. frontiersin.org

Algae : Microalgae can contribute to the degradation of organotins, providing another route for detoxification in aquatic environments. nih.gov

Besides degradation, microorganisms can also remove organotins from a solution through bioaccumulation, where the compounds are absorbed and sequestered within the organism's cells. nih.gov

Table 1: Examples of Microorganisms Involved in Organotin Degradation

| Microorganism Type | Genus/Species | Organotin Compound Studied | Key Finding | Citation |

|---|---|---|---|---|

| Bacteria | Moraxella osloensis | Tributyltin (TBT) | Achieved ~80% degradation of TBT in 7 days. | researchgate.net |

| Bacteria | Pseudomonas spp. | Tributyltin (TBT) | Effective in degrading various pesticides, including organotins. | frontiersin.org |

| Fungi | Trichoderma viride | Dieldrin (proxy for persistent organochlorines) | Identified as a potential microorganism for bioremediation. | nih.gov |

| Fungi | Pleurotus ostreatus | Dieldrin (proxy for persistent organochlorines) | Identified as a potential microorganism for bioremediation. | nih.gov |

Phytoremediation Approaches

Phytoremediation uses plants to clean up contaminated soil and water. nih.gov This cost-effective and environmentally friendly technology is applicable for a range of inorganic and organic pollutants, including heavy metals like tin. mdpi.comscirp.org The effectiveness of phytoremediation depends on factors such as the plant species, soil properties, and the characteristics of the contaminant. scirp.org Several phytoremediation mechanisms are relevant for sites contaminated with tin compounds.

Phytoextraction : This process involves the uptake of contaminants by plant roots and their translocation and accumulation in the harvestable, aboveground parts of the plant, such as the shoots and leaves. nih.govfrontiersin.org Subsequent harvesting and disposal of the plant biomass result in the permanent removal of the contaminant from the soil. frontiersin.org Research conducted on ex-tin mining sites has identified specific plants with a high potential for tin phytoextraction. Notably, Cyperus rotundus L. was found to accumulate up to 658 mg/kg of tin (dry weight) from contaminated tailings, demonstrating a high phytoextraction rate of 86%. researchgate.net

Rhizofiltration : This technique is primarily used for contaminated water and involves the adsorption or precipitation of pollutants onto plant roots. nih.govfrontiersin.org Terrestrial plants with extensive, fibrous root systems are particularly effective for rhizofiltration. mdpi.com This mechanism can remove metals such as lead, copper, zinc, and chromium and is applicable to tin. mdpi.com

Phytostabilization : In this approach, plants are used to immobilize contaminants in the soil, reducing their mobility and bioavailability. youtube.com This is achieved by the absorption and accumulation of contaminants on or in the roots, or by precipitation within the root zone (rhizosphere). youtube.com Phytostabilization does not remove the contaminant but contains it, preventing its migration into groundwater or the food chain. youtube.com

Table 2: Phytoremediation Mechanisms for Metal Contaminants

| Mechanism | Definition | Target Contaminants | Relevant Plant Characteristics | Citation |

|---|---|---|---|---|

| Phytoextraction | Plants absorb contaminants from the soil and accumulate them in harvestable aerial biomass (shoots, leaves). | Cr, Cd, Cu, Ni, Pb, Zn, Ag, Hg, Sn | High biomass production, high metal tolerance, and high accumulation capacity. | mdpi.com |

| Rhizofiltration | Plant roots absorb and sequester pollutants from contaminated water. | Pb, Cd, Cu, Ni, Zn, Cr | Extensive and rapid-growing fibrous root systems. | mdpi.comnih.gov |

| Phytostabilization | Plants immobilize contaminants in the soil via root absorption or precipitation in the rhizosphere. | Metals and other contaminants. | Dense root systems and tolerance to high contaminant levels. | youtube.com |

| Phytovolatilization | Plants absorb contaminants, convert them into volatile forms, and release them into the atmosphere. | Mercury (Hg), Selenium (Se) | Specific metabolic pathways to transform metals. | mdpi.com |

Sustainable Sanierungspraktiken und deren Bewertung (Sustainable Remediation Practices and Their Assessment)

Sustainable remediation is an approach that aims to eliminate or control unacceptable risks from contamination in a safe and timely manner while optimizing the environmental, social, and economic value of the remediation work. mst.dk This requires a holistic decision-making process where these three pillars of sustainability are considered in balance. researchgate.net For organotin-contaminated sites, this involves selecting and implementing remediation strategies that are not only effective at reducing contamination but also minimize negative secondary impacts.

Sustainable Remediation Practices

Sustainable practices often prioritize in-situ methods and the use of green technologies over more disruptive and resource-intensive options like excavation and landfilling.

Emphasis on Bioremediation : As detailed in section 7.4.2, bioremediation and phytoremediation are inherently more sustainable than many conventional physicochemical methods. They are less energy-intensive, generate less waste, and can improve soil health.

Circular Economy Principles : Sustainability can be enhanced by using non-hazardous waste materials from other industries, such as mining, as amendments for chemical stabilization of contaminants in soil or sediment. nordrocs.org This practice aligns with the principles of a circular economy.

Energy and Resource Minimization : Practices that reduce the consumption of energy, water, and virgin materials are favored. enviro.wiki For example, optimizing a remediation plan through high-resolution site characterization can minimize waste generation and reduce the project's carbon footprint. erm.com

Assessment of Sustainable Practices

Evaluating the sustainability of different remediation alternatives requires a structured framework. A tiered approach is often recommended, where the complexity of the assessment matches the complexity of the site and project. mst.dkbohrium.com

Tier 1: Qualitative Assessment : For smaller or less complex sites, a qualitative or semi-quantitative assessment is often sufficient. mst.dkerm.com This can involve using best management practices (BMPs) and checklists to evaluate options against a range of sustainability indicators. enviro.wiki

Tier 2 & 3: Quantitative Assessment : For larger and more complex projects, a more detailed and quantitative assessment is necessary. mst.dkbohrium.com This involves specialized tools and methodologies:

Life Cycle Assessment (LCA) : LCA is a comprehensive method for evaluating the environmental impacts associated with all stages of a product or process, from raw material extraction to final disposal. researchgate.net In remediation, it can quantify impacts such as greenhouse gas emissions, energy consumption, and waste production for different remediation scenarios. mst.dkresearchgate.net

Cost-Benefit Analysis (CBA) : This tool evaluates the economic viability of a project by comparing its total costs against its total benefits, including monetized social and environmental benefits.

Multi-Criteria Analysis (MCA) : MCA provides a framework for comparing remediation alternatives against multiple, diverse criteria (environmental, social, economic, and technical). researchgate.net This method is particularly useful for incorporating stakeholder preferences through the weighting of different criteria. researchgate.net

Net Environmental Benefit Analysis (NEBA) : NEBA is a tool used to forecast the outcomes of different remediation decisions by balancing investment costs with environmental and societal benefits. nordrocs.org It helps identify the point where remediation costs become disproportionate to the benefits gained. nordrocs.org

The selection of appropriate sustainability indicators is a critical step in any assessment. erm.com These indicators cover the three pillars of sustainability and may include metrics like greenhouse gas emissions, energy use, water consumption, waste generation, local health impacts, and project costs. mst.dkenviro.wiki

Regulatorischer Und Politischer Kontext Aus Akademischer Forschungsperspektive Zum Umweltmanagement

Development of Environmental Regulations and Guidelines for Organotin Compounds

The regulation of organotin compounds, driven by growing scientific evidence of their environmental toxicity, has evolved significantly over several decades. From an academic environmental management perspective, this evolution reflects a reactive rather than precautionary approach, with regulations often following the discovery of widespread environmental damage.

Initial concerns in the 1960s and 1970s, stemming from the biocidal properties of compounds like tributyltin (TBT) and their use in anti-fouling paints, led to early research on their impact on non-target marine organisms. pjoes.comresearchgate.net A pivotal moment came with the observation of imposex—the imposition of male sexual characteristics on female gastropods—which was directly linked to TBT exposure and served as a highly specific biomarker for its environmental impact. researchgate.netuevora.pt This discovery catalyzed the first wave of regulatory actions.